2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate
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Overview
Description
2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is a complex organic compound with a molecular formula of C25H28N2O6. This compound is known for its unique structure, which includes a chromene core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate typically involves multiple steps. One common method includes the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide, using potassium carbonate for deprotonation and dry N,N-dimethylformamide as a solvent . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the chromene core or the benzoate group.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino group or the ethoxy group on the chromene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the development of fluorescent probes and sensors, particularly for detecting metal ions like copper.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate involves its interaction with specific molecular targets. The chromene core can participate in intramolecular charge transfer (ICT) processes, which are crucial for its function as a fluorescent probe. The diethylamino group can enhance the compound’s ability to bind to metal ions, facilitating its use in sensing applications .
Comparison with Similar Compounds
Similar compounds include other chromene derivatives such as allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate and various coumarin-based compounds . Compared to these, 2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high specificity and sensitivity, such as in the development of fluorescent sensors .
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-[(8-ethoxy-2-oxochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-4-27(5-2)14-15-32-24(29)17-10-12-19(13-11-17)26-23(28)20-16-18-8-7-9-21(31-6-3)22(18)33-25(20)30/h7-13,16H,4-6,14-15H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGIZDNGGFYXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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